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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of a
representative selective agonist for the Neuropeptide Y4 receptor (Y4R). The Y4R, a member
of the G-protein coupled receptor (GPCR) superfamily, is a key target in the regulation of food
intake, energy homeostasis, and gastrointestinal motility. This document outlines the binding
affinity, functional potency, and signaling pathways associated with a model peptidic Y4R
agonist, referred to herein as "Representative Y4R Agonist,” based on publicly available
scientific literature. Detailed experimental protocols for key assays are also provided to
facilitate the characterization of novel Y4R-targeting compounds.

Data Presentation: Quantitative Pharmacology

The pharmacological profile of the Representative Y4R Agonist has been determined through a
series of in vitro assays. The following tables summarize the quantitative data for its binding
affinity and functional potency at the human Y4 receptor.

Table 1: Binding Affinity of Representative Y4R Agonist
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Parameter Radioligand Cell Line Value Reference
) CHO-K1 cells
_ [2°]1]-Pancreatic )
pKi ) expressing 8.43 [1]
Polypeptide
human Y4R
] CHO-K1 cells
) [12%1]-Pancreatic )
Ki (nM) ) expressing ~3.7 Calculated
Polypeptide
human Y4R

Note: Ki value is calculated from the pKi value (Ki = 107(-pKi)).

Table 2: Functional Potency of Representative Y4R Agonist

Assay . Referenc
Readout Cell Line PECso ECso (hM) Emax (%)
Type
CHO-K1
] cells co-
Calcium Intracellula ) )
o expressing Partial
Mobilizatio r Caz+ ~7.5 ~32 ) [1]
) human Agonist
n increase
Y4R and a
Ga subunit
HEK293
Decrease
) ) cells
CAMP in forskolin- ) Full
o ) expressing  ~8.0 ~10 ) [2][3]
Inhibition stimulated Agonist
human
cAMP
Y4R

Signaling Pathways

Activation of the Y4 receptor by an agonist initiates a cascade of intracellular signaling events.
The Y4R is known to couple to multiple G-protein families, primarily Gi/o and to a lesser extent,
Ga.

o Gi/o Pathway: Upon agonist binding, the activated Y4R promotes the dissociation of the Gi/o
protein into its a and By subunits. The Gai subunit inhibits adenylyl cyclase, leading to a
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decrease in intracellular cyclic AMP (cCAMP) levels.[4][5] This is a primary signaling
mechanism for the Y4 receptor.

Gq Pathway: In some cellular contexts, the Y4R can also couple to Gq proteins.[4] This
leads to the activation of phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2?*) from intracellular stores,
leading to an increase in cytosolic Ca?* concentration.[4]
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Preparation
Culture CHO-K1 cells Prepare radioligand ([*2°1]-PP),
expressing human Y4R test compound, and assay buffer

\

Prepare cell membranes
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and varying concentrations of test compound

Separate bound from free radioligand
via filtration

Measure radioactivity of bound ligand
using a gamma counter

Data Analysis

Calculate ICso from competition curve

Calculate Ki using the
Cheng-Prusoff equation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://pubmed.ncbi.nlm.nih.gov/32614182/
https://pubmed.ncbi.nlm.nih.gov/32614182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019746/
https://pubs.acs.org/doi/10.1021/acsptsci.4c00013
https://www.researchgate.net/figure/Signaling-pathways-initiated-by-Y-1-Y-2-and-Y-4-receptors-Pathways-that-mediate_fig6_8401949
https://www.eurofinsdiscovery.com/catalog/y4-human-neuropeptide-y-gpcr-cell-based-antagonist-camp-leadhunter-assay-us/86-0007P-2338AN
https://www.benchchem.com/product/b12419244#pharmacological-characterization-of-y4r-agonist-1
https://www.benchchem.com/product/b12419244#pharmacological-characterization-of-y4r-agonist-1
https://www.benchchem.com/product/b12419244#pharmacological-characterization-of-y4r-agonist-1
https://www.benchchem.com/product/b12419244#pharmacological-characterization-of-y4r-agonist-1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12419244?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

